1-(2-Methyl-3-nitrophenyl)-3-phenylurea 1-(2-Methyl-3-nitrophenyl)-3-phenylurea
Brand Name: Vulcanchem
CAS No.:
VCID: VC1025462
InChI: InChI=1S/C14H13N3O3/c1-10-12(8-5-9-13(10)17(19)20)16-14(18)15-11-6-3-2-4-7-11/h2-9H,1H3,(H2,15,16,18)
SMILES: CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)NC2=CC=CC=C2
Molecular Formula: C14H13N3O3
Molecular Weight: 271.27 g/mol

1-(2-Methyl-3-nitrophenyl)-3-phenylurea

CAS No.:

Cat. No.: VC1025462

Molecular Formula: C14H13N3O3

Molecular Weight: 271.27 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Methyl-3-nitrophenyl)-3-phenylurea -

Specification

Molecular Formula C14H13N3O3
Molecular Weight 271.27 g/mol
IUPAC Name 1-(2-methyl-3-nitrophenyl)-3-phenylurea
Standard InChI InChI=1S/C14H13N3O3/c1-10-12(8-5-9-13(10)17(19)20)16-14(18)15-11-6-3-2-4-7-11/h2-9H,1H3,(H2,15,16,18)
Standard InChI Key LLUMMGGWVZOTLX-UHFFFAOYSA-N
SMILES CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)NC2=CC=CC=C2
Canonical SMILES CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)NC2=CC=CC=C2

Introduction

Structural and Physicochemical Properties

Molecular Composition

The compound’s molecular formula is C₁₄H₁₃N₃O₃, with a molecular weight of 271.27 g/mol. Key structural features include:

  • Phenylurea core: A central carbonyl group (C=O) bonded to two aromatic rings.

  • 2-Methyl-3-nitrophenyl substituent: A methyl group at position 2 and a nitro group at position 3 on the phenyl ring.

  • Phenyl group: Attached via the urea nitrogen to the phenylurea core.

Table 1: Physicochemical Properties of 1-(2-Methyl-3-nitrophenyl)-3-phenylurea

PropertyValueSource
Molecular FormulaC₁₄H₁₃N₃O₃
Molecular Weight271.27 g/mol
SMILESCC1=C(C=CC=C1N+[O-])NC(=O)NC2=CC=CC=C2
InChI KeyLLUMMGGWVZOTLX-UHFFFAOYSA-N

Structural Isomerism and Stability

The nitro group at position 3 and methyl at position 2 create steric and electronic effects that influence reactivity. The nitro group is a strong electron-withdrawing substituent, while the methyl group provides steric bulk. These factors likely stabilize the urea core against hydrolysis compared to unsubstituted analogs.

StepReagents/ConditionsPurpose
12-Methyl-3-nitroaniline + TriphosgeneGenerate nitro-substituted isocyanate
2Phenyl isocyanate + Base (e.g., NaHCO₃)Form urea linkage
3Purification via column chromatographyIsolate product

Challenges and Optimization

  • Nitro group sensitivity: Strong acids or bases may reduce the nitro group to an amine, necessitating mild conditions .

  • Steric hindrance: The 2-methyl group could slow reaction kinetics, requiring extended reaction times or elevated temperatures .

Biological and Pharmacological Relevance

Table 3: Biological Activities of Structurally Related Ureas

CompoundTarget/ActivityReference
1-(2-Fluoro-5-nitrophenyl)-3-phenylureaAntimitotic (cancer cells)
2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamideAntitubercular

Limitations and Gaps in Research

  • Direct data on 1-(2-Methyl-3-nitrophenyl)-3-phenylurea: No studies explicitly report its biological activity.

  • Structure-activity relationship (SAR): The 2-methyl group’s impact on solubility or target binding remains unexplored.

Applications in Materials Science

Coordination Chemistry and Catalysis

Urea derivatives often act as ligands in metal-organic frameworks (MOFs) due to their hydrogen-bonding capacity. The nitro group could enhance electron-deficient ligand properties, enabling applications in:

  • Catalytic systems: Transition metal complexes for oxidation or coupling reactions.

  • Sensors: Nitro groups may participate in redox-sensitive detection mechanisms.

Future Research Directions

  • Biological Screening: Prioritize in vitro assays to evaluate anticancer, antimicrobial, or antiviral efficacy.

  • Computational Modeling: Use QSAR (quantitative structure-activity relationship) studies to predict target interactions.

  • Synthetic Optimization: Explore alternative routes (e.g., microwave-assisted synthesis) to improve yields.

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